molecular formula C21H27N2O3.Cl<br>C21H27ClN2O3 B12687747 2,5-Dibutoxy-4'-methoxy(1,1'-biphenyl)-4-diazonium chloride CAS No. 94136-05-7

2,5-Dibutoxy-4'-methoxy(1,1'-biphenyl)-4-diazonium chloride

Katalognummer: B12687747
CAS-Nummer: 94136-05-7
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: YNTXJPZSNIBITC-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride is a diazonium salt that is used in various chemical reactions and applications. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments.

Vorbereitungsmethoden

The synthesis of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride typically involves the diazotization of the corresponding amine. The process generally includes the following steps:

    Formation of the amine precursor: The starting material, 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl), is synthesized through a series of organic reactions, including alkylation and etherification.

    Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides, to form different substituted biphenyl derivatives.

    Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride has several scientific research applications:

    Chemistry: It is used in the synthesis of azo dyes and pigments, which are important in the textile and printing industries.

    Biology: The compound can be used in labeling and detection techniques, where the diazonium group reacts with biomolecules to form detectable products.

    Medicine: Research into its potential use in drug development and delivery systems is ongoing.

    Industry: It is used in the production of various organic compounds and materials.

Wirkmechanismus

The mechanism of action of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride include other diazonium salts, such as:

  • 2,5-Dimethoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride
  • 2,5-Dibutoxy-4’-ethoxy(1,1’-biphenyl)-4-diazonium chloride

These compounds share similar chemical properties and reactivity but differ in their substituents, which can affect their specific applications and reactivity. The uniqueness of 2,5-Dibutoxy-4’-methoxy(1,1’-biphenyl)-4-diazonium chloride lies in its specific substituents, which can influence its solubility, stability, and reactivity in various chemical reactions.

Eigenschaften

CAS-Nummer

94136-05-7

Molekularformel

C21H27N2O3.Cl
C21H27ClN2O3

Molekulargewicht

390.9 g/mol

IUPAC-Name

2,5-dibutoxy-4-(4-methoxyphenyl)benzenediazonium;chloride

InChI

InChI=1S/C21H27N2O3.ClH/c1-4-6-12-25-20-15-19(23-22)21(26-13-7-5-2)14-18(20)16-8-10-17(24-3)11-9-16;/h8-11,14-15H,4-7,12-13H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

YNTXJPZSNIBITC-UHFFFAOYSA-M

Kanonische SMILES

CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)OC)OCCCC)[N+]#N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.